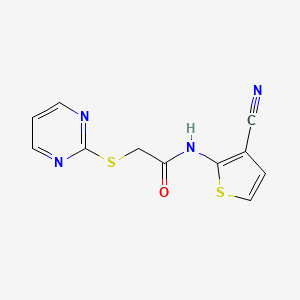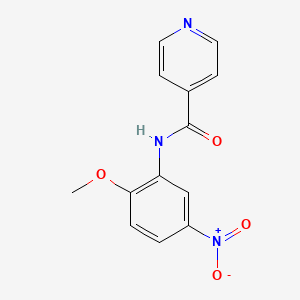
N-(2-methoxy-5-nitrophenyl)pyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Methoxy-5-nitrophenyl)pyridine-4-carboxamide is a heterocyclic compound that features both a pyridine ring and a nitrophenyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both methoxy and nitro substituents on the phenyl ring imparts unique chemical properties to the molecule.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxy-5-nitrophenyl)pyridine-4-carboxamide typically involves the following steps:
Nitration: The starting material, 2-methoxyaniline, undergoes nitration to introduce the nitro group at the 5-position, yielding 2-methoxy-5-nitroaniline.
Coupling Reaction: The nitroaniline derivative is then coupled with pyridine-4-carboxylic acid chloride in the presence of a base such as triethylamine to form the desired carboxamide.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can also help in maintaining consistent reaction conditions and improving yield.
Types of Reactions:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like ceric ammonium nitrate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Sodium hydride, alkyl halides.
Oxidation: Ceric ammonium nitrate, acetic acid.
Major Products:
Reduction: N-(2-amino-5-nitrophenyl)pyridine-4-carboxamide.
Substitution: N-(2-alkoxy-5-nitrophenyl)pyridine-4-carboxamide.
Oxidation: N-(2-hydroxy-5-nitrophenyl)pyridine-4-carboxamide.
科学的研究の応用
N-(2-メトキシ-5-ニトロフェニル)ピリジン-4-カルボキサミドは、さまざまな科学研究アプリケーションで検討されています。
医薬品化学: この化合物の構造により、生物学的標的と相互作用することが可能になり、特に炎症性疾患や感染症の治療における創薬候補となっています。
材料科学: その独自の電子特性により、有機発光ダイオード (OLED) や有機光起電力などの有機電子デバイスで使用できます。
生物学的研究: この化合物は、タンパク質と安定な複合体を形成する能力により、酵素の相互作用と受容体結合を研究するためのプローブとして使用できます。
作用機序
N-(2-メトキシ-5-ニトロフェニル)ピリジン-4-カルボキサミドの作用機序は、特定の分子標的との相互作用を含みます。
分子標的: この化合物は、酵素や受容体に結合して、その活性を阻害できます。たとえば、炎症経路に関与する特定のキナーゼの活性を阻害する可能性があります。
関与する経路: これらの標的に結合することで、この化合物はシグナル伝達経路を調節し、炎症の軽減や微生物の増殖の阻害につながる可能性があります。
類似の化合物:
N-(2-メトキシフェニル)ピリジン-4-カルボキサミド: ニトロ基がありません。そのため、電子特性と反応性が異なります。
N-(2-ニトロフェニル)ピリジン-4-カルボキサミド: メトキシ基がありません。そのため、溶解度と生物学的標的との相互作用が異なります。
N-(2-メトキシ-5-クロロフェニル)ピリジン-4-カルボキサミド:
独自性: N-(2-メトキシ-5-ニトロフェニル)ピリジン-4-カルボキサミドは、メトキシ基とニトロ基の組み合わせにより、独特の電子特性と立体特性を備えているため、ユニークな化合物です。そのため、研究や業界におけるさまざまな用途に適した汎用性の高い化合物となっています。
類似化合物との比較
N-(2-Methoxyphenyl)pyridine-4-carboxamide: Lacks the nitro group, resulting in different electronic properties and reactivity.
N-(2-Nitrophenyl)pyridine-4-carboxamide: Lacks the methoxy group, affecting its solubility and interaction with biological targets.
N-(2-Methoxy-5-chlorophenyl)pyridine-4-carboxamide:
Uniqueness: N-(2-Methoxy-5-nitrophenyl)pyridine-4-carboxamide is unique due to the combination of methoxy and nitro substituents, which impart distinct electronic and steric properties. This makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C13H11N3O4 |
|---|---|
分子量 |
273.24 g/mol |
IUPAC名 |
N-(2-methoxy-5-nitrophenyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C13H11N3O4/c1-20-12-3-2-10(16(18)19)8-11(12)15-13(17)9-4-6-14-7-5-9/h2-8H,1H3,(H,15,17) |
InChIキー |
ZAXLUCCJXQZBJN-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4-ethylphenyl)sulfonyl]-N-propylpiperazine-1-carboxamide](/img/structure/B10970937.png)
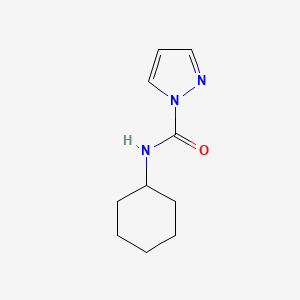
![N-(2,4-dimethylphenyl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10970963.png)

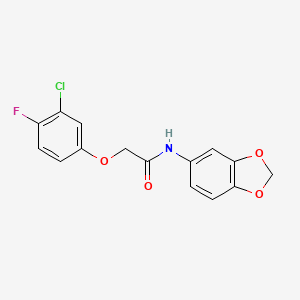
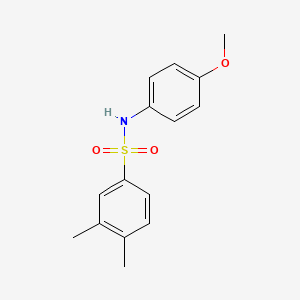
![2-[(2,5-dichlorophenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B10970995.png)
![ethyl 4-{[7-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B10971000.png)
![2-(3,4-dimethylphenyl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]quinoline-4-carboxamide](/img/structure/B10971001.png)
![N-(2-adamantyl)-3-chloropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10971002.png)
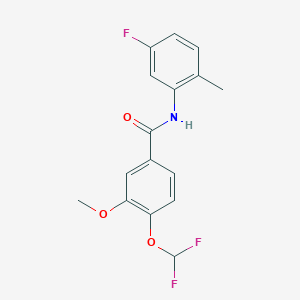
![N-{4-[(2-fluorobenzyl)sulfamoyl]phenyl}acetamide](/img/structure/B10971006.png)
![N-(2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidin-3(4H)-yl)-5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B10971008.png)
